molecular formula C27H24FN5O4 B11677088 2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11677088
M. Wt: 501.5 g/mol
InChI Key: QDHIJOWZZZDWPP-UHFFFAOYSA-N
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Description

2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a pyrazole ring, a quinazolinone core, and various substituents including nitro, methoxy, and fluorophenyl groups

Preparation Methods

The synthesis of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic synthesis. The preparation starts with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone. The quinazolinone core is synthesized separately, often through the cyclization of anthranilic acid derivatives with isocyanates or other suitable reagents. The final step involves coupling the pyrazole and quinazolinone intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and nucleophiles like sodium methoxide .

Scientific Research Applications

2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole and quinazolinone cores can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its combination of functional groups and heterocyclic cores, which confer specific chemical and biological properties .

Properties

Molecular Formula

C27H24FN5O4

Molecular Weight

501.5 g/mol

IUPAC Name

2-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H24FN5O4/c1-16-25(33(35)36)17(2)31(30-16)15-19-14-18(8-13-24(19)37-3)26-29-23-7-5-4-6-22(23)27(34)32(26)21-11-9-20(28)10-12-21/h4-14,26,29H,15H2,1-3H3

InChI Key

QDHIJOWZZZDWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)OC)C)[N+](=O)[O-]

Origin of Product

United States

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